molecular formula C29H27N5O3S B15097997 methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15097997
M. Wt: 525.6 g/mol
InChI Key: TYAJWTQOIDTFRS-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrroloquinoxaline core, a benzothiophene ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

The compound methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate represents a complex structure that combines multiple pharmacologically relevant scaffolds. The biological activity of such compounds is of significant interest in medicinal chemistry due to their potential therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Pyrroloquinoxaline moiety : Known for its diverse biological activities, including anticancer properties.
  • Benzothiophene core : Associated with various pharmacological effects, including anti-inflammatory and antimicrobial activities.
  • Amino and carboxyl functional groups : These enhance solubility and bioactivity.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC22H24N4O3S
Molar Mass420.52 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the inhibition of key signaling pathways such as MAPK/ERK.

Case Study: Cytotoxicity Against MCF-7 Cells

A related study demonstrated that compounds within this chemical class exhibited IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as MEK1/2, leading to reduced phosphorylation of ERK and subsequent cell proliferation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, further contributing to its cytotoxic effects.

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound may exhibit:

  • Anti-inflammatory effects : Due to the presence of the benzothiophene moiety.
  • Neuroprotective effects : Related compounds have shown promise in models of neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm structure.

Comparative Biological Activity Table

CompoundIC50 (μM)Activity Type
Methyl 2-{...}0.39Anticancer (MCF-7)
ARRY-14288614Kinase Inhibition
Other BenzothiophenesVariesAntimicrobial

Properties

Molecular Formula

C29H27N5O3S

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27N5O3S/c1-15-12-16(2)14-17(13-15)34-25(30)23(24-26(34)32-20-10-6-5-9-19(20)31-24)27(35)33-28-22(29(36)37-3)18-8-4-7-11-21(18)38-28/h5-6,9-10,12-14H,4,7-8,11,30H2,1-3H3,(H,33,35)

InChI Key

TYAJWTQOIDTFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N)C

Origin of Product

United States

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